2-(Benzyloxy)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Benzyloxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol in the presence of a base to form the benzyloxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient introduction of functional groups onto the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler pyridine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the trifluoromethyl group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-(trifluoromethyl)pyridine
- 2-(Benzyloxy)-4-(trifluoromethyl)pyridine
- 2-(Benzyloxy)-6-(trifluoromethyl)pyridine
Uniqueness
2-(Benzyloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the benzyloxy and trifluoromethyl groups on the pyridine ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 5-position can enhance the compound’s electron-withdrawing properties, while the benzyloxy group at the 2-position can provide steric hindrance, affecting its interaction with molecular targets .
Properties
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSVNJYAKOGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590981 | |
Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247573-71-3 | |
Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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